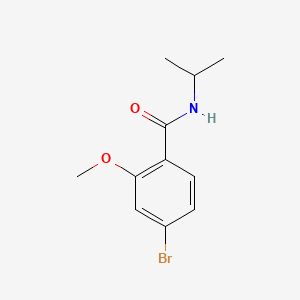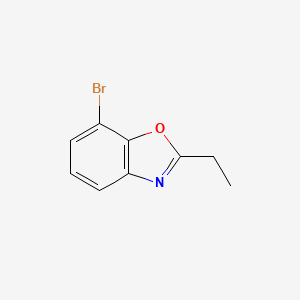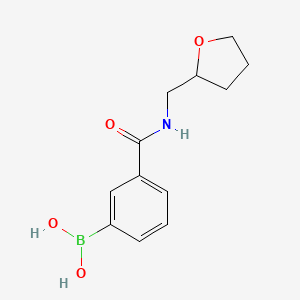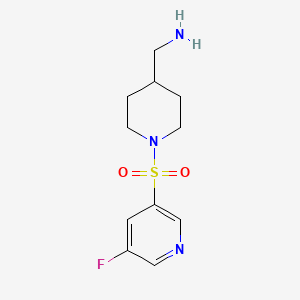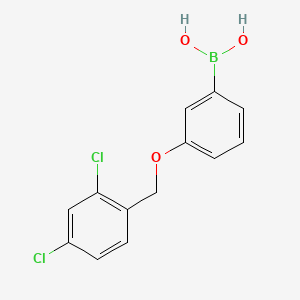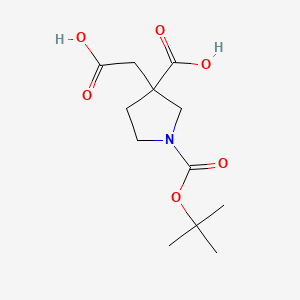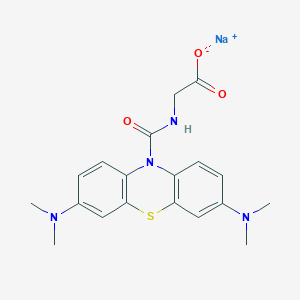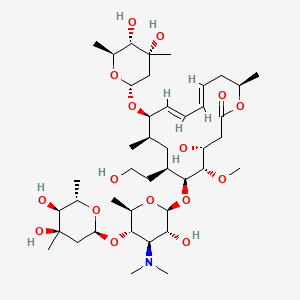
rhEPO
Descripción general
Descripción
Erythropoietin (EPO), also known as erythropoetin, haematopoietin, or haemopoietin, is a glycoprotein cytokine secreted mainly by the kidneys in response to cellular hypoxia . It stimulates red blood cell production (erythropoiesis) in the bone marrow . Recombinant human erythropoietin (rhEPO) is produced by recombinant DNA technology in cell culture . It is used in the treatment of anemia in chronic kidney disease, anemia in myelodysplasia, and in anemia from cancer chemotherapy .
Synthesis Analysis
The kidneys are the primary sources of EPO, and its synthesis is controlled by hypoxia-inducible transcription factors (HIFs) . Exogenous erythropoietin, recombinant human erythropoietin (this compound), is produced by recombinant DNA technology in cell culture .
Molecular Structure Analysis
Human erythropoietin (EPO) is a 30.4 kDa glycoprotein hormone composed of a single 165 amino acid residues chain to which four glycans are attached . The this compound backbone sequence has a theoretical mass of 18,235.99 Da .
Chemical Reactions Analysis
A systematic strategy based on high resolution–accurate mass spectrometry (HR–AM), including multiple-enzyme digestion, HILIC enrichment, and MS–MS analysis, has been developed for detailed elucidation of site-specific N-and O-glycosylation status of this compound .
Physical And Chemical Properties Analysis
This compound is a compound with the molecular formula C42H73NO16 . More detailed physical and chemical properties could not be retrieved from the search results.
Aplicaciones Científicas De Investigación
Tratamiento de la Anemia en Enfermedades Renales
rhEPO se ha desarrollado y comercializado con éxito, utilizado principalmente en el tratamiento de la anemia causada por enfermedades renales . Promueve la proliferación y diferenciación de las células progenitoras hematopoyéticas eritroides en la médula ósea, lo que puede estimular la formación de colonias .
Tratamiento de la Anemia en Pacientes con Cáncer
This compound se utiliza en el tratamiento de la anemia en pacientes con cáncer . La anemia es una complicación frecuente del cáncer y su tratamiento, que afecta significativamente las funciones metabólicas y fisiológicas, así como la actividad, el bienestar y la calidad de vida de los pacientes .
Tratamiento de la Anemia en la Radioterapia de Tumores Malignos
Otra aplicación de this compound es en el tratamiento de la anemia causada por radioterapia de tumores malignos . Ayuda a mantener la estabilidad de la membrana mitocondrial, regula al alza la expresión de los genes bcl-2 y bcl-xl, e inhibe la activación de la caspasa-3 .
Tratamiento de la Anemia en la Quimioterapia
This compound también se utiliza en el tratamiento de la anemia causada por la quimioterapia . Ayuda a mantener la estabilidad de la membrana mitocondrial, regula al alza la expresión de los genes bcl-2 y bcl-xl, e inhibe la activación de la caspasa-3 .
Reducción de la Necesidad de Transfusiones
El uso de this compound puede reducir significativamente el volumen de transfusiones de glóbulos rojos (GR) en los pacientes . Esto es particularmente beneficioso para reducir los riesgos asociados con las transfusiones
Mecanismo De Acción
Target of Action
Recombinant human erythropoietin (rhEPO) primarily targets erythroid progenitor cells in the bone marrow . The erythropoietin receptor (EPO-R) expressed on the surface of these cells is the specific binding site for this compound . The primary role of these targets is to proliferate and differentiate into red blood cells (RBCs), a process regulated by this compound .
Mode of Action
This compound interacts with the EPO-R on erythroid progenitor cells, triggering intracellular signal transduction pathways . This interaction promotes the division and differentiation of these progenitor cells into RBCs . Additionally, this compound inhibits the programmed cell death (apoptosis) of these cells, further enhancing erythropoiesis .
Biochemical Pathways
The binding of this compound to EPO-R activates several signal transduction pathways, resulting in the proliferation and terminal differentiation of erythroid precursor cells . This process increases the number of RBCs, thereby enhancing the body’s oxygen-carrying capacity .
Pharmacokinetics
The pharmacokinetics of this compound involves its absorption, distribution, metabolism, and excretion (ADME). This compound has a serum half-life of approximately 27 to 43.5 hours , which allows for less frequent dosing compared to endogenous EPO. It can be administered intravenously or subcutaneously . The long half-life and flexible administration routes contribute to its bioavailability and therapeutic efficacy.
Result of Action
The primary result of this compound action is an increase in RBC count, hemoglobin concentration, and hematocrit levels . This leads to improved tissue oxygenation, alleviating symptoms of anemia such as fatigue, pallor, shortness of breath, and tachycardia . In some cases, this compound also stimulates thrombopoiesis, increasing platelet count .
Action Environment
The action of this compound is influenced by various environmental factors. For instance, the degree of tissue oxygenation is a primary determinant of EPO gene expression in the kidney . Furthermore, the production of this compound can be enhanced through genetic engineering of host cells and optimization of culture conditions . High doses of this compound may increase the risk of adverse effects, underscoring the importance of careful dose management .
Safety and Hazards
The use of rhEPO has been associated with risks such as death, myocardial infarction, stroke, venous thromboembolism, and tumor recurrence . Risk increases when EPO treatment raises hemoglobin levels over 11 g/dL to 12 g/dL . The unreasonable use of this compound and transfusion should be further standardized to ensure safety and effectiveness .
Propiedades
IUPAC Name |
(4R,5S,6S,7R,9R,10R,11E,13E,16R)-10-[(2R,4R,5S,6S)-4,5-dihydroxy-4,6-dimethyloxan-2-yl]oxy-6-[(2S,3R,4R,5S,6R)-5-[(2R,4R,5S,6S)-4,5-dihydroxy-4,6-dimethyloxan-2-yl]oxy-4-(dimethylamino)-3-hydroxy-6-methyloxan-2-yl]oxy-4-hydroxy-7-(2-hydroxyethyl)-5-methoxy-9,16-dimethyl-1-oxacyclohexadeca-11,13-dien-2-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C42H73NO16/c1-22-18-27(16-17-44)36(59-40-34(47)33(43(8)9)35(24(3)56-40)58-32-21-42(7,51)39(49)26(5)55-32)37(52-10)28(45)19-30(46)53-23(2)14-12-11-13-15-29(22)57-31-20-41(6,50)38(48)25(4)54-31/h11-13,15,22-29,31-40,44-45,47-51H,14,16-21H2,1-10H3/b12-11+,15-13+/t22-,23-,24-,25+,26+,27+,28-,29+,31+,32+,33-,34-,35-,36+,37+,38+,39+,40+,41-,42-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CJKGNDLRMLFWEX-IUJNAFBCSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CC=CC=CC(C(CC(C(C(C(CC(=O)O1)O)OC)OC2C(C(C(C(O2)C)OC3CC(C(C(O3)C)O)(C)O)N(C)C)O)CCO)C)OC4CC(C(C(O4)C)O)(C)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H]1C/C=C/C=C/[C@@H]([C@@H](C[C@@H]([C@@H]([C@H]([C@@H](CC(=O)O1)O)OC)O[C@H]2[C@@H]([C@H]([C@@H]([C@H](O2)C)O[C@H]3C[C@@]([C@H]([C@@H](O3)C)O)(C)O)N(C)C)O)CCO)C)O[C@H]4C[C@@]([C@H]([C@@H](O4)C)O)(C)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C42H73NO16 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
848.0 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action |
Epoetin alfa is a glycoprotein, produced by recombinant DNA technology, that contains 165 amino acids in a sequence identical to that of endogenous human erythropoietin. Recombinant epoetin has the same biological activity as the endogenous hormone, which induces erythropoiesis by stimulating the division and differentiation of committed erythroid progenitor cells, including burst-forming units-erythroid, colony-forming units- erythroid, erythroblasts, and reticulocytes, in bone marrow. Erythropoietin also induces the release of reticulocytes from the bone marrow into the blood stream, where they mature into erythrocytes., Endogenous erythropoietin is produced primarily in the kidney. The anemia associated with chronic renal failure is caused primarily by inadequate production of the hormone. Administration of epoetin corrects the erythropoietin deficiency in patients with chronic renal failure. Epoetin also stimulates red blood cell production in patients who do not have a documented erythropoietin deficiency, i.e., patients with normal or slightly elevated concentrations of endogenous erythropoietin. However, it may not be effective in patients who are anemic despite having significantly elevated concentrations of erythropoietin. | |
| Record name | EPOETIN ALFA | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7584 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Color/Form |
Colorless liquid /sterile injection/ | |
CAS RN |
113427-24-0 | |
| Record name | EPOETIN ALFA | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7584 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



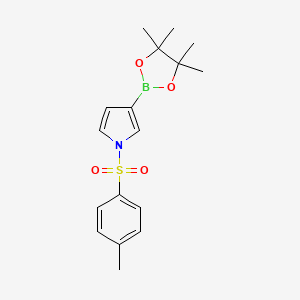
![6-Fluorothiazolo[4,5-b]pyridine-2-thiol](/img/structure/B568082.png)
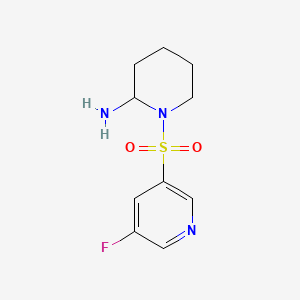
![6-Bromo-1'-methyl-2H-spiro[benzofuran-3,4'-piperidine]](/img/structure/B568084.png)
